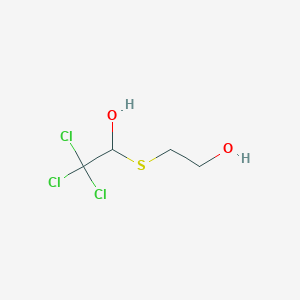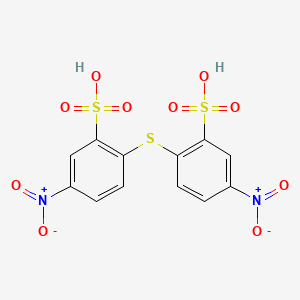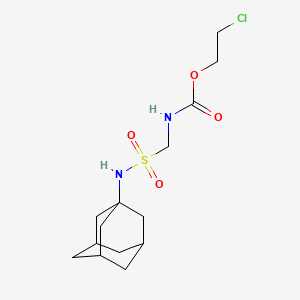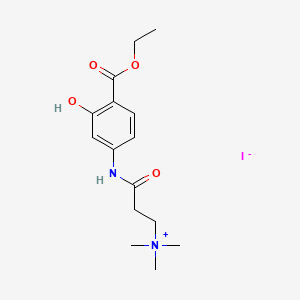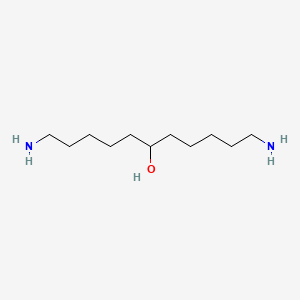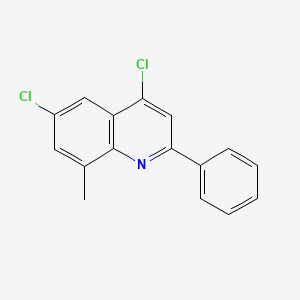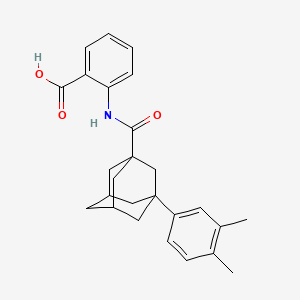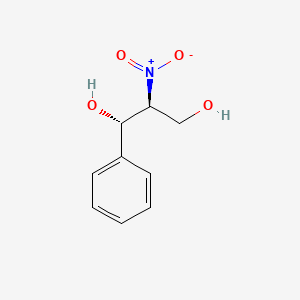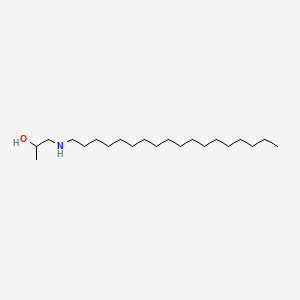
1-(Octadecylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Octadecylamino)propan-2-ol is an organic compound with the molecular formula C21H45NO. It is a long-chain aliphatic amine with a hydroxyl group, making it an amphiphilic molecule. This compound is known for its surfactant properties and is used in various industrial and research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-(Octadecylamino)propan-2-ol can be synthesized through the reaction of octadecylamine with epichlorohydrin. The reaction typically involves heating octadecylamine with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate, which then undergoes ring-opening to yield this compound.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of catalysts and controlled reaction environments helps in achieving efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-(Octadecylamino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The amine group can be reduced to form secondary or tertiary amines.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of alkyl halides or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Octadecylamino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical reactions and formulations.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of cosmetics, personal care products, and industrial cleaners due to its surfactant properties.
Wirkmechanismus
The mechanism of action of 1-(Octadecylamino)propan-2-ol is primarily related to its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing it to interact with and stabilize various interfaces. This property is exploited in the formation of micelles, liposomes, and other colloidal systems. The amphiphilic nature of the molecule enables it to interact with both hydrophilic and hydrophobic substances, making it a versatile agent in various applications.
Vergleich Mit ähnlichen Verbindungen
1-(Octadecylamino)propan-2-ol can be compared with other long-chain aliphatic amines and alcohols:
Octadecylamine: Similar in structure but lacks the hydroxyl group, making it less amphiphilic.
Stearyl alcohol: Contains a hydroxyl group but lacks the amine group, affecting its surfactant properties.
Cetyltrimethylammonium bromide (CTAB): A quaternary ammonium compound with strong surfactant properties, but different in structure and applications.
The uniqueness of this compound lies in its combination of amine and hydroxyl functional groups, providing it with distinct amphiphilic characteristics and making it suitable for a wide range of applications.
Eigenschaften
CAS-Nummer |
72648-62-5 |
|---|---|
Molekularformel |
C21H45NO |
Molekulargewicht |
327.6 g/mol |
IUPAC-Name |
1-(octadecylamino)propan-2-ol |
InChI |
InChI=1S/C21H45NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20-21(2)23/h21-23H,3-20H2,1-2H3 |
InChI-Schlüssel |
XXKKEQGUJLLOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCNCC(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





